tert-Butyl (2-(((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)ethyl)(methyl)carbamate
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Overview
Description
tert-Butyl (2-(((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)ethyl)(methyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)ethyl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The hydroxymethyl group is introduced via a hydroxylation reaction, followed by the attachment of the tert-butyl carbamate group through a carbamation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbamate group produces an amine derivative .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)ethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to act as a drug candidate for targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)ethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate derivatives and cyclohexylamines, such as:
- tert-Butyl carbamate
- Cyclohexylamine
- N-Boc-protected anilines
Uniqueness
What sets tert-Butyl (2-(((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)ethyl)(methyl)carbamate apart is its combination of a tert-butyl group, a hydroxymethyl group, and a cyclohexyl ring. This unique structure imparts specific reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H30N2O3 |
---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-(hydroxymethyl)cyclohexyl]amino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H30N2O3/c1-15(2,3)20-14(19)17(4)10-9-16-13-7-5-12(11-18)6-8-13/h12-13,16,18H,5-11H2,1-4H3 |
InChI Key |
IMZSUVRHVFSFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC1CCC(CC1)CO |
Origin of Product |
United States |
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